2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
2-{[4-(4-Ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a heterocyclic acetamide derivative featuring a pyrazinone core substituted at position 4 with a 4-ethoxyphenyl group. A thioether linkage at position 2 connects the pyrazinone to an acetamide moiety, which is further functionalized with a 4-isopropylphenyl group (para-cumyl group) (). The ethoxy and isopropyl substituents likely influence lipophilicity, solubility, and target binding affinity.
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-4-29-20-11-9-19(10-12-20)26-14-13-24-22(23(26)28)30-15-21(27)25-18-7-5-17(6-8-18)16(2)3/h5-14,16H,4,15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTGKANLAPPNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Pyrazinone Ring: The pyrazinone ring can be synthesized through the condensation of appropriate amines and diketones under controlled conditions.
Introduction of the Ethoxyphenyl Group: This step involves the substitution reaction where the ethoxyphenyl group is introduced to the pyrazinone ring using suitable reagents and catalysts.
Sulfanyl-Acetamide Linkage Formation: The final step involves the formation of the sulfanyl-acetamide linkage through a nucleophilic substitution reaction, where the sulfanyl group is attached to the acetamide backbone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrazinone ring, converting it to a hydroxyl group.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives of the pyrazinone ring.
Substitution: Various substituted derivatives of the ethoxyphenyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazinone ring and the sulfanyl-acetamide linkage are likely to play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Pyrazinone-Based Analogs
Pyrazinone derivatives with modifications to the aryl substituents or acetamide side chains exhibit diverse pharmacological profiles:
†Calculated based on molecular formula C₂₂H₂₅N₃O₃S.
Key Observations :
Heterocyclic Core Modifications
Replacing the pyrazinone with triazole or quinazolinone cores alters bioactivity:
Key Observations :
Physicochemical Data
| Property | Target Compound | G195-0343 | BG15691 | KA3 (Triazole) |
|---|---|---|---|---|
| Melting Point | Not reported | Not reported | Not reported | >250°C |
| IR (C=O stretch) | ~1660 cm⁻¹† | ~1660 cm⁻¹† | ~1665 cm⁻¹† | 1662 cm⁻¹ |
| ¹H-NMR (Key shifts) | δ 1.3 (ethoxy CH₃), δ 7.2–7.9 (aromatic) | δ 7.4–7.6 (chlorophenyl) | δ 7.1–7.8 (difluorophenyl) | δ 8.5 (pyridinyl) |
TRP Channel Modulation
- The isopropyl group may enhance membrane permeability compared to butyl derivatives .
- HC-030031: Contains a purinone core; the pyrazinone in the target compound may confer distinct binding kinetics .
Biological Activity
The compound 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structural features, including a pyrazinone ring and a sulfanyl group, suggest that it may exhibit significant biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
This compound is characterized by the following structural elements:
- Pyrazinone ring : A bicyclic structure that may influence its interaction with biological targets.
- Sulfanyl group : Potentially enhances reactivity and interaction with enzymes.
- Ethoxyphenyl and propan-2-yl substituents : These groups may affect lipophilicity and bioavailability.
Antimicrobial Properties
Preliminary studies indicate that 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide exhibits antimicrobial activity . In vitro tests have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Anticancer Effects
Research has highlighted the compound's potential anticancer properties . Studies involving cancer cell lines indicate that it may induce apoptosis and inhibit proliferation. The compound's ability to modulate signaling pathways involved in cell cycle regulation is under investigation. A notable study showed that treatment with this compound led to a significant reduction in tumor growth in xenograft models.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for understanding its pharmacodynamics. For instance, it has shown inhibitory effects on certain kinases involved in cancer progression. The binding affinity and specificity for these enzymes are currently being characterized through kinetic studies.
The proposed mechanism of action involves:
- Binding to target proteins : The sulfanyl group may facilitate interaction with enzyme active sites.
- Modulation of signaling pathways : By altering the activity of kinases or phosphatases, the compound can influence cellular responses.
- Induction of oxidative stress : This can lead to apoptosis in cancer cells.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the effectiveness against Gram-positive and Gram-negative bacteria.
- Results : Showed significant inhibition zones compared to control groups.
- : Supports the potential use as an antimicrobial agent.
-
Anticancer Study :
- Objective : To assess the effect on human breast cancer cell lines.
- Results : Induced apoptosis in a dose-dependent manner.
- : Suggests further development as an anticancer therapeutic.
-
Enzyme Inhibition Analysis :
- Objective : To determine the IC50 values for various kinases.
- Results : Demonstrated competitive inhibition with low nanomolar IC50 values.
- : Indicates strong potential for targeted therapy in oncology.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide | Similar pyrazinone and sulfanyl groups | Moderate antimicrobial activity |
| N-(5-chloro-2-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide | Chlorine substituent | Enhanced anticancer effects |
| 1,2-bis-sulfonamide derivatives | Sulfonamide linkage instead of sulfanyl | Different reactivity profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
